6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development. The trifluoromethyl group enhances metabolic stability and modulates lipophilicity, while the carboxylic acid moiety facilitates salt formation and interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-4-5(8(15)16)3-13-7(4)14-6/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMRPOROUFLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175997 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-93-4 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is with a molecular weight of approximately 220.13 g/mol. The trifluoromethyl group enhances its pharmacological properties, making it a valuable scaffold in drug design.
Biological Applications
1. FGFR Inhibition
One of the most notable applications of this compound is its role as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against FGFR1, with IC50 values as low as 1.9 μM, indicating significant potential in cancer therapeutics targeting FGFR-related pathways .
Case Study: Synthesis and Evaluation
- A study synthesized various derivatives of this compound and evaluated their biological activity against Hep3B cancer cells. The modifications in the structure were aimed at enhancing ligand efficiency and binding affinity to FGFRs. The introduction of specific substituents significantly improved the potency of these compounds compared to earlier iterations .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties beyond FGFR inhibition. Studies have shown that analogues of this compound exhibit inhibitory effects on various cancer cell lines, suggesting a broader application in oncology .
Pharmaceutical Development
The compound's unique structure allows it to serve as a building block for the development of new pharmaceuticals. It can be modified to create derivatives with enhanced biological activities or reduced side effects.
Table 1: Summary of Biological Activities
| Compound Derivative | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Compound 1 | FGFR1 | 1.9 | Potent inhibitor |
| Compound 2 | HNE | TBD | Under investigation |
| Compound 3 | Various cancer cell lines | TBD | Broad anticancer activity |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The process often includes:
- Formation of the pyrrolopyridine core.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Carboxylation at the appropriate position to yield the final product.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
- Structure : Differs in the pyrrolopyridine ring fusion ([3,2-c] vs. [2,3-b]), shifting the -CF₃ group to position 6 of the pyridine ring.
- Implications : Altered electronic distribution due to ring fusion differences may affect binding affinity in kinase targets. The similarity score (0.82) suggests comparable reactivity but distinct spatial arrangements .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
- Structure : Chlorine replaces -CF₃ at position 6 in a [3,2-c] fused system.
Functional Group Modifications in Related Scaffolds
Pyrazole Derivatives (e.g., 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one)
- Structure : Replaces pyrrolopyridine with a pyrazolo-pyridine core and introduces a ketone group.
- Implications : Demonstrates anti-proliferative activity in prostate cancer via mTOR/p70S6K inhibition. The absence of a carboxylic acid reduces solubility but enhances membrane permeability compared to the target compound .
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
Table 1: Key Comparative Properties
| Compound Name | Molecular Formula | Substituent Positions | LogP* | Solubility (mg/mL) | Key Application |
|---|---|---|---|---|---|
| 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₉H₅F₃N₂O₂ | 6-CF₃, 3-COOH | 1.8 | 0.12 | Kinase inhibitors |
| 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | C₉H₅F₃N₂O₂ | 6-CF₃, 3-COOH | 1.7 | 0.15 | Not reported |
| 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₉H₇BrN₂O₂ | 5-Br, 6-CH₃, 3-COOH | 2.3 | 0.08 | Intermediate synthesis |
| 6-Methyl-1-(3-(trifluoromethyl)phenyl)pyrazolo[4,3-c]pyridin-4(5H)-one | C₁₅H₁₁F₃N₄O | 6-CH₃, 1-(CF₃-Ph) | 3.1 | 0.02 | Anti-cancer (autophagy) |
*Calculated using PubChem data and analogues .
Biological Activity
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the context of drug development. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid at the 3-position. The molecular formula is with a molecular weight of approximately 220.14 g/mol. This unique structure contributes to its biological properties.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Inhibition of Kinases : Studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibition against various kinases, including DYRK1A and FGFR1. For instance, compounds derived from this scaffold have shown nanomolar-level inhibitory activity against DYRK1A, which is crucial for neurodegenerative diseases treatment .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro. Assays indicated that it could suppress pro-inflammatory responses in microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions .
- Anticancer Activity : In vitro evaluations against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) show that certain derivatives enhance apoptosis and inhibit cell migration and invasion, indicating their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins .
- Position of Substituents : Variations at the 5-position have shown to affect potency against FGFR1, with specific substitutions leading to enhanced inhibitory activity. For example, introducing larger substituents at this position resulted in improved IC50 values (from 1900 nM to significantly lower values) .
Case Study 1: DYRK1A Inhibition
Case Study 2: FGFR Inhibition
Another investigation focused on the synthesis of compounds targeting FGFR. The optimized derivative showed pan-FGFR inhibitory activities with IC50 values ranging from 7 nM to 712 nM across different FGFR subtypes. This study emphasized the importance of structural modifications for enhancing biological activity .
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
Answer:
The compound is typically synthesized via:
- Core scaffold formation : Reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehydes under optimized conditions (e.g., reflux in ethanol), yielding 45–60% .
- Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at specific positions .
- Carboxylic acid introduction : Hydrolysis of ester precursors using NaOH/EtOH or LiOH/THF, followed by acidification .
Basic: How is the compound structurally characterized?
Answer:
Key analytical methods include:
- 1H NMR : Peaks at δ 12.25 (s, 1H, NH), 8.20 (d, 1H, pyridine-H), and 7.75 (s, 1H, pyrrole-H) in DMSO-d6 .
- ESIMS : Molecular ion peak at m/z 309.9 (M+H) .
- HPLC : Purity >97% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Basic: What biological targets are associated with this compound?
Answer:
The trifluoromethyl-pyrrolopyridine scaffold exhibits activity against:
- Kinases : Fibroblast Growth Factor Receptors (FGFRs) via competitive ATP-binding inhibition .
- mTOR/p70S6K pathway : Anti-proliferative effects in prostate cancer by inducing autophagy .
- In vitro models : IC₅₀ values in low micromolar ranges (e.g., 2.1 µM in PC-3 cells) .
Advanced: How to design experiments to resolve contradictory data on biological activity?
Answer:
Discrepancies (e.g., FGFR vs. mTOR targeting) can be addressed by:
- Assay standardization : Use uniform kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare inhibition across targets .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro) to isolate SAR trends .
- Cellular context : Validate findings in isogenic cell lines (e.g., FGFR-overexpressing vs. wild-type) .
Advanced: What structure-activity relationship (SAR) insights guide optimization?
Answer:
Critical SAR features include:
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions in kinase ATP pockets .
- Carboxylic acid moiety : Essential for hydrogen bonding with catalytic lysine residues (e.g., FGFR1 K514) .
- Pyrrolopyridine core : Rigidity improves selectivity; methylation at N1 reduces off-target effects .
Advanced: What methodologies are used to evaluate in vivo efficacy?
Answer:
- Xenograft models : Subcutaneous implantation of PC-3 prostate cancer cells in nude mice, with compound administered orally (e.g., 50 mg/kg/day) .
- Biomarker analysis : Monitor mTOR pathway suppression via Western blot (phospho-p70S6K reduction) .
- Pharmacokinetics : Assess plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
- Prodrug strategies : Synthesize ester prodrugs (e.g., methyl ester) for improved membrane permeability, followed by intracellular hydrolysis .
- pH adjustment : Prepare sodium salts at neutral pH for aqueous solubility .
Advanced: What computational tools predict binding modes?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with FGFR1 (PDB: 3RH0) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- Free energy calculations : MM-GBSA to rank binding affinities of analogs .
Advanced: How to validate off-target effects in kinase inhibition?
Answer:
- Broad-spectrum profiling : Screen against 468 kinases (e.g., DiscoverX KINOMEscan) to identify non-target hits .
- Crystallography : Resolve co-crystal structures (e.g., FGFR1-ligand complex) to confirm binding pose .
- CRISPR knockouts : Generate FGFR1/2 KO cell lines to isolate mTOR-specific effects .
Advanced: What strategies mitigate metabolic instability?
Answer:
- Deuteriation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Bioisosteres : Substitute carboxylic acid with tetrazole or acyl sulfonamide to retain acidity while improving stability .
- Metabolite ID : Use LC-HRMS to identify major metabolites (e.g., glucuronide conjugates) in hepatocyte assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
